3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde is an organic compound characterized by its unique structure and functional groups. It is classified as a benzaldehyde derivative, which features an ethoxy group and a 2-methylbenzyl ether moiety attached to a benzene ring. This compound is significant in various scientific applications, particularly in organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of 3-ethoxybenzaldehyde with different alkyl halides. It is primarily sourced from chemical suppliers specializing in organic compounds.
3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde falls under the category of aromatic aldehydes and is further classified as a methoxy-substituted benzaldehyde. Its molecular formula is , indicating the presence of carbon, hydrogen, and oxygen atoms.
The synthesis of 3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde typically involves the following steps:
The reaction proceeds via nucleophilic substitution, where the nucleophile (the ethoxy group) attacks the electrophilic carbon of the benzyl halide, displacing the bromide ion.
The molecular structure of 3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.32 g/mol |
IUPAC Name | 3-ethoxy-2-((2-methylphenyl)methoxy)benzaldehyde |
InChI Key | XLYOFNOQVPJJNP-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)C=O |
3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde primarily involves its functional groups:
The compound exhibits typical physical properties associated with aromatic aldehydes, including volatility and solubility characteristics based on its functional groups.
Key chemical properties include:
3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde has several scientific uses:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7